3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acidified potassium dichromate for oxidation and hydrogenation catalysts for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system . Additionally, this compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid stands out due to its unique bicyclic structure and diverse range of applications. Similar compounds include other members of the azabicyclo family, such as tropane alkaloids, which also exhibit significant biological activities . the specific properties and applications of each compound can vary, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-13-7-6-12(8-13)9-17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
InChI Key |
WVAOAMBQJNBWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN(C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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